(4-Bromothiazol-2-YL)methanol
CAS No.: 204513-31-5
Cat. No.: VC2359097
Molecular Formula: C4H4BrNOS
Molecular Weight: 194.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204513-31-5 |
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Molecular Formula | C4H4BrNOS |
Molecular Weight | 194.05 g/mol |
IUPAC Name | (4-bromo-1,3-thiazol-2-yl)methanol |
Standard InChI | InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 |
Standard InChI Key | FLYOCGYCIHPZRF-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)CO)Br |
Canonical SMILES | C1=C(N=C(S1)CO)Br |
Introduction
Structural Characterization and Basic Properties
Chemical Identity
(4-Bromothiazol-2-YL)methanol is a heterocyclic organic compound containing a five-membered thiazole ring with both sulfur and nitrogen atoms. The compound is characterized by a bromine atom at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position . This specific structural arrangement contributes to its distinctive chemical properties and reactivity.
The compound is known by several synonyms, including:
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(4-bromo-1,3-thiazol-2-yl)methanol
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2-Thiazolemethanol, 4-bromo-
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4-Bromo-2-thiazolemethanol
Physical and Chemical Properties
The basic physical and chemical properties of (4-Bromothiazol-2-YL)methanol are summarized in Table 1:
Property | Value |
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CAS Registry Number | 204513-31-5 |
Molecular Formula | C₄H₄BrNOS |
Molecular Weight | 194.05 g/mol |
Physical Appearance | Colorless to pale yellow oil/solid |
Density | 1.899±0.06 g/cm³ (Predicted) |
Boiling Point | 277.6±20.0 °C at 760 mmHg (Predicted) |
pKa | 12.74±0.10 (Predicted) |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
Table 1: Physical and chemical properties of (4-Bromothiazol-2-YL)methanol
The compound typically appears as a colorless to pale yellow oil that may solidify upon storage. Its relatively high boiling point is characteristic of compounds with hydroxyl groups capable of hydrogen bonding, while its predicted pKa value suggests limited acidity of the hydroxyl group .
Synthetic Methodologies
Reduction of Corresponding Carboxaldehyde
The most common and efficient method for synthesizing (4-Bromothiazol-2-YL)methanol involves the reduction of 4-bromothiazole-2-carbaldehyde using sodium borohydride in methanol. This synthetic approach typically yields the desired product with high efficiency (95-99% yield) .
The reaction can be represented as follows:
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4-bromothiazole-2-carbaldehyde is dissolved in methanol
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Sodium borohydride (NaBH₄) is added portionwise at 0-20°C
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The reaction mixture is stirred at room temperature for 0.5-3 hours
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After completion, the reaction is quenched with water
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The product is extracted with ethyl acetate or dichloromethane
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Purification by column chromatography yields the final product
Alternative Synthetic Routes
An alternative synthesis involves the reduction of ethyl 2-bromothiazole-4-carboxylate using more complex reducing systems:
Reducing System | Solvent | Temperature | Time | Yield |
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NaBH₄ | Methanol | 20°C | 0.5-3 h | 95-99% |
NaBH₄ | Ethanol | 0-70°C | 3-7.5 h | 87-91% |
NaBH₄/LiCl | THF/H₂O | 0-20°C | 2-16 h | 68-95% |
LiBH₄ | THF/MeOH | 0-20°C | 4.5 h | 67% |
Table 2: Comparison of different reduction methods for synthesizing (4-Bromothiazol-2-YL)methanol
A typical experimental procedure using NaBH₄/LiCl system is as follows:
"Sodium borohydride (99 mg, 2.60 mmol) was added to a stirring solution of 4-bromothiazole-2-carbaldehyde (500 mg, 2.60 mmol) in MeOH (5.2 mL) at RT. The mixture was stirred for 30 min at RT and then concentrated in vacuo. The residue was taken up in EtOAc (40 mL) and washed sequentially with water (30 mL) and brine (20 mL). The organic layer was then dried over Na₂SO₄, filtered and concentrated in vacuo to give (4-bromothiazol-2-yl)methanol as a brown oil that was used without further purification (499 mg, 99%). LC/MS (ESI+) m/z = 194.0 (M+H)+. ¹H NMR (400 MHz, chloroform-d) delta 7.23 (s, 1H), 4.97 (d, J=6.06 Hz, 2H), 2.51 (t, J=5.38 Hz, 1H)."
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides valuable information about the structural features of (4-Bromothiazol-2-YL)methanol. The typical ¹H NMR spectrum (400 MHz, CDCl₃) shows the following characteristic signals:
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δ 7.22-7.23 ppm (s, 1H): aromatic proton at C-5 position of the thiazole ring
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δ 4.95-4.97 ppm (d, J ≈ 6.0-6.2 Hz, 2H): methylene protons adjacent to the hydroxyl group
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δ 2.51-2.79 ppm (t, J ≈ 5.4-6.2 Hz, 1H): hydroxyl proton (chemical shift varies based on concentration and solvent)
These spectral features confirm the structure of the compound and provide a reliable method for its identification and purity assessment.
Mass Spectrometry Data
Mass spectrometry offers further confirmation of the molecular structure. The compound typically exhibits the following characteristics in LC-MS analysis:
The observed molecular ion peak corresponds to the calculated molecular weight of 194.05 g/mol, confirming the molecular formula C₄H₄BrNOS.
Chemical Reactivity and Applications
Reactive Sites and Chemical Behavior
(4-Bromothiazol-2-YL)methanol possesses several reactive sites that make it valuable in organic synthesis:
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The hydroxymethyl group can undergo oxidation, substitution, and esterification reactions
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The bromine atom at the 4-position can participate in various coupling reactions, including Suzuki and Sonogashira couplings
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The thiazole ring provides a scaffolding for building more complex heterocyclic systems
Applications in Pharmaceutical Research
The compound serves as an important building block in the synthesis of more complex molecules with potential pharmaceutical applications:
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As a precursor in the synthesis of thiazole-containing drugs
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In the development of novel 2,4-thiazolidinedione derivatives, which have shown various biological activities including:
Research has demonstrated that compounds containing the bromothiazole moiety exhibit significant antimicrobial properties, making derivatives of (4-Bromothiazol-2-YL)methanol potential candidates for antibiotic development.
Industrial Applications
Beyond pharmaceutical research, (4-Bromothiazol-2-YL)methanol finds applications in:
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